1,3,5,7-Tetrakis(aminomethyl)adamantane

Catalog No.
S647135
CAS No.
M.F
C14H28N4
M. Wt
252.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5,7-Tetrakis(aminomethyl)adamantane

Product Name

1,3,5,7-Tetrakis(aminomethyl)adamantane

IUPAC Name

[3,5,7-tris(aminomethyl)-1-adamantyl]methanamine

Molecular Formula

C14H28N4

Molecular Weight

252.4 g/mol

InChI

InChI=1S/C14H28N4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h1-10,15-18H2

InChI Key

MPVWLCFTNSSVPD-UHFFFAOYSA-N

Synonyms

1,3,5,7-T(AM)A, 1,3,5,7-tetrakis(aminomethyl)adamantane

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)CN)CN)CN)CN

1,3,5,7-Tetrakis(aminomethyl)adamantane is an organic compound with the molecular formula C10H20N4C_{10}H_{20}N_{4}. It is a derivative of adamantane, characterized by its unique cage-like structure, which includes four amino groups attached at the 1, 3, 5, and 7 positions of the adamantane backbone. This configuration imparts significant rigidity and stability to the molecule, making it distinct in the realm of organic compounds. The compound is also known for its potential applications in various fields due to its unique chemical properties and structural features.

1,3,5,7-TetraethynyladamantaneContains ethynyl groups; known for forming three-dimensional polymersConductive properties due to ethynyl functionalization1-AminoadamantaneContains a single amino groupSimpler structure; limited reactivity

The uniqueness of 1,3,5,7-tetrakis(aminomethyl)adamantane lies in its combination of a rigid adamantane backbone with multiple reactive amino groups. This makes it a versatile compound suitable for various scientific and industrial applications .

The biological activity of 1,3,5,7-tetrakis(aminomethyl)adamantane is primarily attributed to its four primary amine groups. These groups suggest potential interactions with biological targets through hydrogen bonding or ionic interactions. Research indicates that derivatives of adamantane can be designed for applications in energy storage and may influence cellular energy dynamics. The compound's solubility and stability could also affect its bioavailability and pharmacokinetics .

Several methods have been developed for synthesizing 1,3,5,7-tetrakis(aminomethyl)adamantane:

  • Ammonolysis of Adamantane: One common approach involves reacting adamantane with ammonia in the presence of a catalyst under high temperatures and pressures to introduce amino groups.
  • Nucleophilic Substitution: Another method employs 1,3,5,7-tetrabromoadamantane as a precursor. This compound undergoes nucleophilic substitution with ammonia or amines to yield 1,3,5,7-tetrakis(aminomethyl)adamantane .

Industrial production typically optimizes these synthesis routes to maximize yield and purity through purification techniques such as recrystallization or chromatography.

1,3,5,7-Tetrakis(aminomethyl)adamantane has several potential applications:

  • Energy Storage: Its structural characteristics make it suitable for designing materials for hydrogen storage.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development against various diseases.
  • Material Science: The compound's unique properties could be exploited in creating advanced materials or polymers .

Studies on the interactions of 1,3,5,7-tetrakis(aminomethyl)adamantane with biological systems are ongoing. The presence of multiple amine groups allows the compound to engage in various biochemical pathways. Its potential role in cellular energy dynamics suggests that it could affect metabolic processes significantly. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential .

1,3,5,7-Tetrakis(aminomethyl)adamantane can be compared with several related compounds:

CompoundDescriptionUnique Features
AdamantaneThe parent hydrocarbon without amino groupsLacks functionalization; serves as a basic scaffold
1,3,5,7-TetrabromoadamantaneA derivative with bromine atoms instead of amino groupsUsed in different types of

Radical Nucleophilic Substitution (SRN1) Pathways

The synthesis of 1,3,5,7-tetracyanoadamantane, a critical precursor for 1,3,5,7-tetrakis(aminomethyl)adamantane, relies on radical nucleophilic substitution (SRN1) pathways. This method involves reacting 1,3,5,7-tetrabromoadamantane with cyanide ions under photochemical conditions. The reaction proceeds via a chain mechanism initiated by electron transfer, forming a bridgehead-centered radical intermediate. This radical couples with cyanide ions to yield the tetracyano derivative. Key optimizations include the use of dimethyl sulfoxide (DMSO) as a solvent and ultraviolet (UV) irradiation (λ = 254 nm), achieving yields up to 72%.

The SRN1 mechanism is particularly effective for adamantane derivatives due to the stability of the bridgehead radical intermediate. Substrate scope studies demonstrate compatibility with bromo-, chloro-, and iodo-adamantanes, though bromo derivatives exhibit superior reactivity.

Photochemical Cyanation and Reduction Strategies

Photochemical cyanation provides a direct route to functionalize adamantane derivatives. For example, TsCN (tosyl cyanide) and photoexcited benzophenone enable C(sp3)–H bond activation, forming carbon-centered radicals that react with cyanide sources. While this method is broadly applicable to alkanes, its adaptation to adamantane systems requires precise control of radical stability and regioselectivity.

Post-cyanation, photochemical reduction strategies convert nitriles to amines. However, adamantane’s rigid structure necessitates tailored conditions. For instance, UV irradiation in the presence of borane reagents facilitates stepwise reduction of tetracyanoadamantane to the tetramine, though competing side reactions (e.g., over-reduction) require careful stoichiometric management.

Borane-Mediated Reduction of Tetracyanoadamantane Derivatives

The conversion of 1,3,5,7-tetracyanoadamantane to 1,3,5,7-tetrakis(aminomethyl)adamantane is achieved via borane-mediated reduction. Borane-dimethyl sulfide (BH3·SMe2) or borane-tetrahydrofuran (BH3·THF) complexes selectively reduce nitriles to primary amines under mild conditions (25–60°C). The reaction proceeds through intermediate iminoborane species, with yields exceeding 98% for the tetraamine product.

Mechanistic studies highlight the role of boron’s Lewis acidity in coordinating to nitrile lone pairs, facilitating hydride transfer. Excess borane ensures complete reduction while minimizing residual cyanide byproducts. Purification via recrystallization or column chromatography yields high-purity tetraamine suitable for downstream applications.

Optimized Synthetic Protocols for Tetrahaloadamantane Precursors

Efficient synthesis of 1,3,5,7-tetrahaloadamantanes (X = Br, Cl, I) is critical for downstream functionalization. Key advances include:

Halogenation MethodSubstrateCatalyst/SolventYield (%)Reference
BrominationAdamantaneAlCl3/Br268
Chlorination1,3,5,7-TetrabromoadamantaneHCl/ZnCl285
Iodination1,3,5,7-TetrachloroadamantaneNaI/DMF90

Bromination employs aluminum chloride (AlCl3) as a Lewis catalyst, enabling full substitution at bridgehead positions. Chlorination via hydrochloric acid (HCl) and zinc chloride (ZnCl2) offers high regioselectivity, while iodination utilizes sodium iodide (NaI) in dimethylformamide (DMF) under reflux.

Recent optimizations focus on reducing reaction times and improving scalability. For example, microwave-assisted bromination cuts synthesis times by 50% without compromising yield.

XLogP3

-1.6

Dates

Modify: 2023-07-20

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